molecular formula C18H25F3O2 B11062865 3-(1-Adamantyl)-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione

3-(1-Adamantyl)-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione

Cat. No.: B11062865
M. Wt: 330.4 g/mol
InChI Key: WSASGHMQGPVLPU-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione is a compound that belongs to the class of adamantane derivatives. Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of trifluoromethyl and dimethyl groups further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione typically involves the reaction of 1-adamantylamine with trifluoroacetic anhydride and acetylacetone under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which facilitates the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

3-(1-Adamantyl)-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and lipophilicity.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the trifluoromethyl and dimethyl groups contribute to its stability and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: A simpler adamantane derivative with similar structural features.

    1-Adamantyl chloride: Another adamantane derivative with different functional groups.

    1,3-Dehydroadamantane: A versatile synthetic platform for the preparation of functional compounds with a cage structure.

Uniqueness

3-(1-Adamantyl)-1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione is unique due to the presence of trifluoromethyl and dimethyl groups, which impart distinct chemical properties

Properties

Molecular Formula

C18H25F3O2

Molecular Weight

330.4 g/mol

IUPAC Name

3-(1-adamantyl)-1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione

InChI

InChI=1S/C18H25F3O2/c1-16(2,3)14(22)13(15(23)18(19,20)21)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3

InChI Key

WSASGHMQGPVLPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(=O)C(F)(F)F)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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